2-Methoxyisonicotinohydrazide (CAS No. 19353-97-0): A Technical Overview of a Scarcely Characterized Hydrazide
2-Methoxyisonicotinohydrazide (CAS No. 19353-97-0): A Technical Overview of a Scarcely Characterized Hydrazide
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this document provides a broader context based on the known characteristics of the isonicotinohydrazide class of compounds, to which 2-Methoxyisonicotinohydrazide belongs. The information presented herein is largely based on analogous compounds and should be interpreted with the understanding that it may not be directly applicable to the 2-methoxy derivative without specific experimental validation.
Physicochemical Properties
While detailed experimental data is lacking, some basic properties can be inferred from its structure and are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 19353-97-0 | [Chemical Supplier Databases] |
| Molecular Formula | C₇H₉N₃O₂ | [Chemical Supplier Databases] |
| Molecular Weight | 167.17 g/mol | [Chemical Supplier Databases] |
Synthesis of Isonicotinohydrazide Derivatives: A General Approach
A specific, validated experimental protocol for the synthesis of 2-Methoxyisonicotinohydrazide is not available in the reviewed literature. However, the synthesis of isonicotinohydrazide derivatives typically follows a well-established chemical route. The general approach involves the hydrazinolysis of a corresponding isonicotinate ester.
A plausible synthetic pathway for 2-Methoxyisonicotinohydrazide would likely start from 2-methoxyisonicotinic acid or its corresponding ester. The following is a generalized protocol based on the synthesis of similar compounds:
Materials:
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Methyl 2-methoxyisonicotinate (or other suitable ester)
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Hydrazine hydrate (NH₂NH₂·H₂O)
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Ethanol (or another suitable alcohol solvent)
Procedure:
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Dissolve methyl 2-methoxyisonicotinate in an excess of ethanol in a round-bottom flask equipped with a reflux condenser.
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Add an excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product, 2-Methoxyisonicotinohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Potential Biological Activity and Mechanism of Action
The biological activity of 2-Methoxyisonicotinohydrazide has not been specifically reported. However, the isonicotinohydrazide scaffold is the core of isoniazid, a frontline antitubercular drug. It is therefore plausible that 2-Methoxyisonicotinohydrazide and its derivatives could exhibit antimicrobial properties.
The mechanism of action of isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
It is conceivable that 2-Methoxyisonicotinohydrazide could act via a similar mechanism, although the presence of the 2-methoxy group could significantly influence its activation, target binding, and overall efficacy. Without experimental data, this remains speculative.
Quantitative Data for Related Isonicotinohydrazide Derivatives
No specific quantitative biological data (e.g., IC₅₀ or MIC values) for 2-Methoxyisonicotinohydrazide has been found. To provide a frame of reference for the potential activity of this class of compounds, the following table summarizes the reported minimum inhibitory concentration (MIC) values for some other isonicotinohydrazide derivatives against Mycobacterium tuberculosis.
| Compound | Organism | MIC (µg/mL) |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 |
| N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | Not specifically reported, but noted to have antibacterial activity[1] |
| Various N'-aryl- and N'-heteroaryl-isonicotinohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Wide range of activities, some with MICs in the low µg/mL range |
Note: This data is for comparative purposes only and does not reflect the activity of 2-Methoxyisonicotinohydrazide.
Visualizations
Due to the lack of specific experimental data for 2-Methoxyisonicotinohydrazide, it is not possible to generate diagrams for its specific signaling pathways or detailed experimental workflows. However, a generalized workflow for the synthesis and evaluation of isonicotinohydrazide derivatives can be represented as follows:
